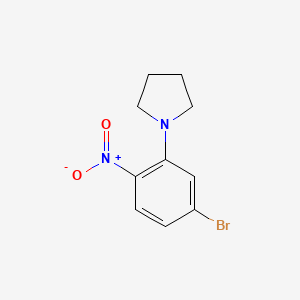

6-methanesulfonyl-2-(pyridin-2-yl)-1H-1,3-benzodiazole

Übersicht

Beschreibung

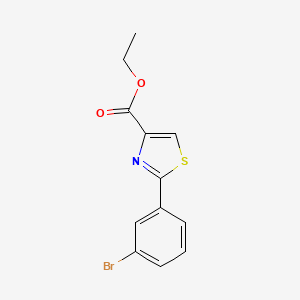

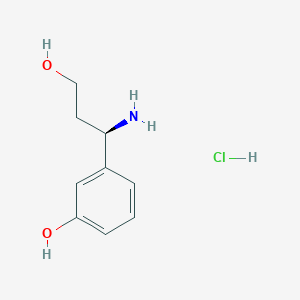

6-Methanesulfonyl-2-(pyridin-2-yl)-1H-1,3-benzodiazole, also known as 6-MS-2-PYB, is an organic compound and a derivative of 1,3-benzodiazole. It is a white solid with a melting point of 220–222°C and a molecular weight of 256.3 g/mol. 6-MS-2-PYB is used in various scientific research applications such as drug synthesis, organic chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Regioselective N-Mesylating Reagent

1H-Benzotriazol-1-yl methanesulfonate has been identified as an effective reagent for selective mesylation, differentiating amino groups in molecules. It allows for selective mesylation at the primary amino group in the presence of both primary and secondary amino groups and prioritizes amino groups over hydroxy groups when both are present, demonstrating the chemical versatility and specificity of methanesulfonyl compounds in synthetic chemistry (Sun Young Kim et al., 1999).

Synthesis of Prazoles

2-[[(2-pyridinyl) methyl] sulfinyl]-1H-benzimidazoles, which are a core structure in the class of prazoles used for treating gastroesophageal reflux disease and other gastric acid-related diseases, highlight the importance of methanesulfonyl and pyridinyl compounds in medicinal chemistry. This research presents a modified synthesis route that emphasizes green chemistry principles, including a one-pot synthesis and an evaluation based on green metrics, indicating the environmental considerations in the synthesis of medically relevant compounds (Rohidas Gilbile et al., 2017).

Methanesulfonylation Reactions

The methanesulfonylation of 2-benzimidazolemethanol and related compounds demonstrates the application of methanesulfonyl chloride in organic synthesis, leading to products with potential antitumor and antibacterial activities. This research not only illustrates the chemical transformations achievable with methanesulfonyl derivatives but also points to their potential applications in developing new therapeutic agents (A. J. Charlson, 1973).

Synthesis of Aromatic and Aliphatic Benzothiazoles

Methanesulfonic acid/SiO2 has been used as an efficient combination for synthesizing 2-substituted aromatic and aliphatic benzothiazoles, showcasing the utility of methanesulfonic acid in facilitating chemical syntheses that are straightforward, yielding products in good amounts. This reflects the broader role of sulfonic acid derivatives in synthetic organic chemistry (H. Sharghi et al., 2009).

Ligands for Metal Coordination

N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been studied for their structures and potential as ligands for metal coordination. The research explores the molecular and supramolecular structures of these compounds, highlighting the nuanced effects of substituents on their chemical behavior and utility in coordination chemistry (Danielle L Jacobs et al., 2013).

Eigenschaften

IUPAC Name |

6-methylsulfonyl-2-pyridin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c1-19(17,18)9-5-6-10-12(8-9)16-13(15-10)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAAGGBNTMRUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methanesulfonyl-2-(pyridin-2-yl)-1H-1,3-benzodiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)

![N-Boc-4'-Methyl-[1,4']bipiperidinyl](/img/structure/B1522312.png)

![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)